Pyroglutamyl-phenylalanyl-glycine
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Overview
Description
Pyroglutamyl-phenylalanyl-glycine is a tripeptide composed of pyroglutamic acid, phenylalanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-phenylalanyl-glycine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected pyroglutamic acid is first coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then deprotected and coupled with glycine under similar conditions to yield the final tripeptide .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its automation potential and high yield .
Chemical Reactions Analysis
Types of Reactions: Pyroglutamyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino acid derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form modified peptides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .
Scientific Research Applications
Pyroglutamyl-phenylalanyl-glycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its potential as a drug delivery vehicle.
Industry: The compound is used in the development of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of pyroglutamyl-phenylalanyl-glycine involves its interaction with specific molecular targets and pathways. The pyroglutamic acid residue can modulate the activity of enzymes involved in the glutathione cycle, while the phenylalanine and glycine residues can interact with neurotransmitter receptors and transporters. These interactions can influence various physiological processes, including neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Pyroglutamic acid: A precursor to pyroglutamyl-phenylalanyl-glycine, involved in glutamate storage and metabolism.
Phenylalanyl-glycine: A dipeptide with similar structural properties but lacking the pyroglutamic acid residue.
Glycyl-phenylalanyl-glycine: Another tripeptide with a different sequence, used in similar biochemical studies .
Uniqueness: this compound is unique due to the presence of the pyroglutamic acid residue, which imparts distinct chemical and biological properties. This residue can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
CAS No. |
90986-81-5 |
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Molecular Formula |
C16H19N3O5 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5/c20-13-7-6-11(18-13)16(24)19-12(15(23)17-9-14(21)22)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,23)(H,18,20)(H,19,24)(H,21,22)/t11-,12-/m0/s1 |
InChI Key |
LWWHTUJRIBFTIP-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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